molecular formula C11H13N3OS2 B14431949 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide CAS No. 77505-56-7

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide

Cat. No.: B14431949
CAS No.: 77505-56-7
M. Wt: 267.4 g/mol
InChI Key: FXTYXSAWLBJEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a phenyl group, and a sulfanylideneimidazolidine carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfanylidene group can be reduced to form a thiol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
  • 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioate

Uniqueness

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

77505-56-7

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

3-(hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide

InChI

InChI=1S/C11H13N3OS2/c15-8-13-6-7-14(11(13)17)10(16)12-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,12,16)

InChI Key

FXTYXSAWLBJEMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1CO)C(=S)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.